5-(3-Thienyl)-1H-indole-3-carbaldehyde
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Overview
Description
5-(3-Thienyl)-1H-indole-3-carbaldehyde is an organic compound that features both a thiophene and an indole ring. Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of these two heterocyclic systems in a single molecule makes this compound a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole ring followed by the introduction of the thiophene moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The thiophene ring can then be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-Thienyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 5-(3-Thienyl)-1H-indole-3-carboxylic acid
Reduction: 5-(3-Thienyl)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Thienyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic semiconductors.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(3-Thienyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-(2-Thienyl)-1H-indole-3-carbaldehyde: Similar structure but with the thiophene ring attached at a different position.
5-(3-Furyl)-1H-indole-3-carbaldehyde: Contains a furan ring instead of a thiophene ring.
5-(3-Pyridyl)-1H-indole-3-carbaldehyde: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
5-(3-Thienyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and material properties compared to its analogs .
Properties
Molecular Formula |
C13H9NOS |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-thiophen-3-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NOS/c15-7-11-6-14-13-2-1-9(5-12(11)13)10-3-4-16-8-10/h1-8,14H |
InChI Key |
NBCFQDVINAOYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC=C3)C(=CN2)C=O |
Origin of Product |
United States |
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